4-Fluoro-3-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXUKOBYJXNSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 4 Fluoro 3 Methoxybenzamide
Classical Approaches to Benzamide (B126) Core Construction
The formation of the amide bond is a cornerstone of organic synthesis, and several classical methods are employed to construct the benzamide core of 4-Fluoro-3-methoxybenzamide from its carboxylic acid precursor, 4-fluoro-3-methoxybenzoic acid.
Amidation Reactions: Exploration of Activated Carboxylic Acid Derivatives
A common and highly effective strategy for amide synthesis involves the conversion of the relatively unreactive carboxylic acid into a more electrophilic species. This "activation" facilitates nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. One of the most traditional methods is the conversion of the carboxylic acid to an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with ammonia to form the desired benzamide drugfuture.com.
Alternatively, a wide array of coupling reagents can be used to facilitate the amidation directly from the carboxylic acid without isolating the activated intermediate. These reagents form a reactive species in situ. For instance, peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are effective for this transformation. HBTU reacts with the carboxylic acid to form an activated ester, which is then susceptible to aminolysis chemicalbook.com. The use of such reagents is prevalent in medicinal chemistry for constructing amide bonds under mild conditions.
Table 1: Comparison of Common Activating Agents for Amidation
| Activating Agent/Method | Reactive Intermediate | Advantages | Disadvantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) / Oxalyl Chloride | Acyl Chloride | High reactivity, readily available, inexpensive. | Harsh conditions, generation of acidic byproducts (HCl, SO₂). |
| Peptide Coupling Reagents (e.g., HBTU, HATU) | Activated Ester (e.g., O-acylisourea) | Mild reaction conditions, high yields, low racemization (for chiral substrates). | Higher cost, more complex workup. |
| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | Effective and widely used. | Can form urea (B33335) byproducts that are difficult to remove, DCC is a known allergen. |
Direct Amidation Strategies: Mechanism and Scope
Direct amidation involves the formation of an amide bond from a carboxylic acid and an amine without prior activation, typically by the removal of a water molecule. This approach is highly atom-economical but challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt from the acidic carboxylic acid and basic amine. rsc.org
To overcome this, the reaction often requires high temperatures (>160 °C) to drive the dehydration of the salt, which is not suitable for sensitive substrates. mdpi.com Modern advancements have introduced various catalysts that enable direct amidation under milder conditions. These catalysts function by activating the carboxylic acid.
For example, titanium(IV) tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of aromatic carboxylic acids. rsc.org While the precise mechanism is complex, it is believed that the Lewis acidic titanium center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the attack of the amine. Boron-based reagents, such as boronic acids and borane-pyridine complexes, also serve as efficient catalysts for this transformation. mdpi.comunimi.itorganic-chemistry.org The general mechanism involves the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. organic-chemistry.org
Table 2: Catalysts for Direct Amidation of Aromatic Acids
| Catalyst System | Typical Conditions | Scope | Yield Range |
|---|---|---|---|
| Titanium Tetrafluoride (TiF₄) | 10 mol%, refluxing toluene (B28343), 24 h | Aromatic and aliphatic acids with various amines. rsc.org | 60–99% rsc.org |
| Borane-Pyridine Complex | 5 mol%, refluxing xylenes, 6-12 h | Broad scope including functionalized aromatic acids and amines. mdpi.com | 41-98% mdpi.com |
| Arylboronic Acids | 2-4 mol%, azeotropic reflux in toluene | Effective for aromatic carboxylic acids. unimi.it | 31-94% unimi.it |
Precursor Selection and Chemical Transformation Pathways
A common route to 4-fluoro-3-methoxybenzoic acid starts from more readily available precursors. One such pathway begins with 4-fluoro-3-hydroxybenzoic acid . drugfuture.comchemicalbook.com This phenolic precursor can undergo O-methylation on the hydroxyl group to install the required methoxy (B1213986) group.
The synthesis of 4-fluoro-3-hydroxybenzoic acid itself can be achieved from 4-fluorophenol . A patented method describes the carboxylation of 4-fluorophenol, followed by acid-catalyzed rearrangement to yield the desired 3-hydroxy-4-fluorobenzoic acid. google.com Another documented pathway starts from 2-Fluoro-5-methylaniline , which undergoes a series of transformations including diazotization, hydrolysis, and oxidation of the methyl group to a carboxylic acid to form the target precursor. chemdad.com
A representative synthetic sequence is as follows:
Carboxylation of 4-Fluorophenol: 4-Fluorophenol is treated with potassium hydroxide (B78521) and carbon dioxide, followed by acidic workup to introduce a carboxyl group, yielding 4-fluoro-3-hydroxybenzoic acid. google.com
O-Methylation: The resulting 4-fluoro-3-hydroxybenzoic acid (or its corresponding ester, methyl 4-fluoro-3-hydroxybenzoate) is methylated to give 4-fluoro-3-methoxybenzoic acid (or its ester). drugfuture.com
Amidation: The 4-fluoro-3-methoxybenzoic acid is then converted to this compound using one of the amidation strategies described previously.
Regioselective Introduction of Fluoro and Methoxy Moieties
The precise positioning of the fluorine atom at C-4 and the methoxy group at C-3 is critical. The synthetic strategy must control the regiochemistry of these installations, which is governed by the electronic properties of the substituents and the reaction mechanisms.
Fluorination Strategies: Electrophilic vs. Nucleophilic Approaches to Aromatic Fluorination
The introduction of a fluorine atom onto an aromatic ring can be accomplished through either electrophilic or nucleophilic pathways.
Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine source ("F⁺") to the electron-rich aromatic ring. Reagents such as Selectfluor (F-TEDA-BF₄) are commonly used. The regioselectivity is governed by the directing effects of the substituents already on the ring. For a substrate like 3-methoxybenzoic acid, the methoxy group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, electrophilic fluorination would likely lead to a mixture of isomers, making it a less ideal approach for achieving high regioselectivity for the desired 4-fluoro product without careful optimization.
Nucleophilic Aromatic Substitution (S_NAr) is often a more regioselective method. This approach typically involves the displacement of a good leaving group (like a nitro group or a halide) by a fluoride (B91410) anion (e.g., from KF or CsF). An alternative and classical nucleophilic method is the Balz-Schiemann reaction , where an aromatic amine is converted into a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to release nitrogen gas and the aryl fluoride. Starting with 4-amino-3-methoxybenzoic acid, this method could potentially install the fluorine atom at the desired C-4 position with high regioselectivity.
Computational and experimental studies show that the regioselectivity of fluorination is highly dependent on the substrate and reaction conditions, including the nature of the fluorine source and any catalysts employed. nih.gov
Methoxy Group Installation: O-Methylation of Phenolic Precursors
The installation of the methoxy group is most commonly and efficiently achieved via the O-methylation of a corresponding phenolic precursor. This reaction is a specific example of the Williamson ether synthesis. The key precursor for this step is a compound containing a hydroxyl group at the C-3 position, such as 4-fluoro-3-hydroxybenzoic acid or its ester derivative, methyl 4-fluoro-3-hydroxybenzoate . drugfuture.com
The phenolic proton is first removed by a base (e.g., potassium carbonate, sodium hydroxide) to generate a more nucleophilic phenoxide anion. This anion then reacts with a methylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I), in a nucleophilic substitution reaction to form the methyl ether (the methoxy group).
The reaction is generally high-yielding and regioselective, as the methylation occurs specifically at the oxygen atom of the hydroxyl group. Studies on the metabolism of related catecholamine compounds confirm that O-methylation is a significant biological pathway, although the regioselectivity (meta vs. para) can vary depending on the specific enzymes and substrates involved. nih.gov In a laboratory setting, however, starting with a precursor where the hydroxyl group is already in the correct position ensures the desired 3-methoxy product is formed.
Ortho- and Para-Directing Effects of Substituents in Aromatic Functionalization
The regiochemical outcome of electrophilic aromatic substitution reactions on a benzene (B151609) ring is largely governed by the electronic properties of the substituents already present. In the case of synthesizing this compound, the directing effects of the methoxy (-OCH₃) and fluoro (-F) groups are of paramount importance.
Both the methoxy group and the fluorine atom are classified as ortho-, para- directors. masterorganicchemistry.com This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. masterorganicchemistry.comlibretexts.org However, they influence the reaction rate in opposing ways.
Methoxy Group (-OCH₃): This group is a strong activating group. chemistrysteps.com The oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance. This donation of electron density is most pronounced at the ortho and para positions, making them significantly more nucleophilic and reactive towards electrophiles. libretexts.org This resonance effect far outweighs its inductive electron-withdrawing effect due to oxygen's electronegativity. chemistrysteps.com
Fluoro Group (-F): Halogens like fluorine present a more complex case. Due to their high electronegativity, they are inductively electron-withdrawing, which deactivates the ring towards electrophilic attack, making the reaction slower than with benzene itself. chemistrysteps.com However, like the methoxy group, they possess lone pairs that can be donated via resonance, stabilizing the carbocation intermediate (the sigma complex) when the attack occurs at the ortho or para positions. chemistrysteps.comleah4sci.com This resonance stabilization is what makes halogens ortho-, para-directors despite their deactivating nature. leah4sci.com
In a molecule containing both substituents, such as a precursor to this compound, the powerful activating and ortho-, para-directing effect of the methoxy group generally dominates. For instance, in the functionalization of a compound like 1-fluoro-2-methoxybenzene, the incoming group would be strongly directed to the position para to the methoxy group (and ortho to the fluorine), a key step in building the desired 3,4-disubstituted pattern. The synthesis of the related 3-methoxy-4-fluorobenzaldehyde, a potential precursor, can start from 3,4-difluorobromobenzene, where one fluorine is selectively substituted by a methoxy group. google.com The subsequent steps must then account for the directing effects of both the fluoro and newly introduced methoxy groups.
Advanced Synthetic Techniques and Sustainable Chemistry Principles
Modern synthetic chemistry increasingly emphasizes the use of advanced techniques that offer greater efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from these methodologies, which include specialized catalytic protocols and innovative process technologies.
Catalytic Synthesis Protocols: Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-fluorine (C-F) bonds with high precision under mild conditions.
Palladium-Catalyzed Amidation
Palladium-catalyzed reactions are highly effective for constructing the amide bond. These methods often involve the cross-coupling of an aryl halide or triflate with an amine or amide, or the carbonylation of an aryl halide in the presence of an amine. For the synthesis of this compound, a plausible route involves the coupling of a 4-fluoro-3-methoxy-substituted aryl precursor with an ammonia equivalent.
Research has demonstrated that the combination of a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, with a suitable ligand, like Xantphos, is crucial for efficient C-N bond formation. beilstein-journals.orgbeilstein-journals.org The base, often a carbonate like Cs₂CO₃ or K₂CO₃, also plays a critical role in the catalytic cycle. beilstein-journals.org These reactions tolerate a wide range of functional groups, including the fluoro and methoxy groups present in the target molecule. beilstein-journals.org While direct literature on the Pd-catalyzed synthesis of this compound is specific, the general applicability of these methods is well-established for a variety of substituted benzamides. beilstein-journals.org
Table 1: Typical Conditions for Palladium-Catalyzed Amidation of Aryl Halides
| Component | Example | Function | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst precursor | beilstein-journals.org, beilstein-journals.org |
| Ligand | Xantphos, PCy₃ | Stabilizes Pd center, facilitates reaction | beilstein-journals.org |
| Base | Cs₂CO₃, K₃PO₄ | Activates the amine/amide, regenerates catalyst | beilstein-journals.org |
| Solvent | Dioxane, Toluene | Reaction medium | beilstein-journals.org |
| Temperature | 100-110 °C | Provides energy for reaction | beilstein-journals.org |
Copper-Mediated Fluorination Reactions
Introducing a fluorine atom onto an aromatic ring can be achieved using copper-mediated fluorination reactions. These methods are valuable alternatives to traditional techniques like the Balz-Schiemann reaction. A potential strategy for synthesizing this compound could involve the late-stage fluorination of a suitably functionalized precursor, such as an arylboronic acid or ester.
Pioneering work has shown that copper complexes can mediate the fluorination of arylboronate esters using electrophilic fluorine sources. chinesechemsoc.org More recently, methods using nucleophilic fluoride sources like potassium fluoride have been developed, where the copper catalyst plays a dual role as a transition metal center and an oxidant. chinesechemsoc.org These reactions are particularly relevant for the synthesis of radiolabeled compounds, such as those used in Positron Emission Tomography (PET), where Cu-mediated radiofluorination of organoboron precursors is a promising strategy. mdpi.com
Table 2: Components in Copper-Mediated Aromatic Fluorination
| Component | Example | Role | Reference |
|---|---|---|---|
| Copper Source | Cu(OTf)₂(Py)₄, (CH₃CN)₄CuOTf | Catalyst | mdpi.com, chinesechemsoc.org |
| Substrate | Arylboronic ester (Aryl-BPin), Aryltrifluoroborate | Fluorine acceptor | chinesechemsoc.org |
| Fluorine Source | N-fluoro-2,4,6-trimethylpyridinium triflate, KF | Fluorine atom donor | chinesechemsoc.org |
| Solvent | MeOH/DMF, MeCN | Reaction medium | mdpi.com, acs.org |
Flow Chemistry Applications for Continuous Synthesis and Process Intensification
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety, and the potential for automation and process intensification. jst.org.inthalesnano.com For the synthesis of N-(cyanomethyl)-4-fluoro-3-methoxybenzamide, a derivative of the target compound, a flow process has been noted to improve efficiency and yield.
The multi-step synthesis of fine chemicals and pharmaceuticals often involves sensitive reagents or intermediates, making flow chemistry an ideal platform. jst.org.in By precisely controlling parameters like temperature, pressure, and residence time, side reactions can be minimized and yields maximized. A hypothetical flow synthesis step for this compound could involve, for example, a rapid amidation or fluorination reaction that would be difficult to control on a large scale in a batch reactor.
Photochemical and Electrochemical Synthesis Methodologies
Harnessing the energy from light (photochemistry) or electricity (electrochemistry) provides powerful, sustainable avenues for chemical synthesis. These methods can enable unique transformations that are often difficult to achieve with conventional thermal reactions.
Photochemical Synthesis: Photoredox catalysis, using catalysts that become highly reactive upon absorbing visible light, can be used to generate reactive intermediates like aryl radicals. beilstein-journals.org This could enable novel C-H functionalization or cross-coupling reactions. For instance, a photoinduced decarboxylative fluorination of a carboxylic acid precursor represents a modern approach to installing the fluorine atom. chinesechemsoc.org Similarly, photocatalytic methods have been developed for the oxidative coupling of anilines with amides, demonstrating the potential for forming C-N bonds under exceptionally mild, light-driven conditions. acs.org
Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation and reduction. An electrochemical approach could be used to generate a carbocation from a carboxylic acid, which is then trapped by a fluoride source to form the C-F bond. chinesechemsoc.org This technique avoids the use of harsh chemical oxidants, aligning with the principles of green chemistry. Both photochemical and electrochemical methods represent the cutting edge of synthesis and could be applied to create more efficient and environmentally benign routes to this compound.
Solvent-Free and Atom-Economical Approaches in Compound Synthesis
The synthesis of this compound, in line with modern chemical manufacturing principles, seeks to employ methods that are both environmentally benign and efficient. Key to this is the adoption of solvent-free reaction conditions and the maximization of atom economy. Atom economy is a principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.
While specific literature on solvent-free synthesis of this compound is not extensively detailed, general methodologies for benzamide formation can be adapted. A highly atom-economical approach involves the direct amidation of 4-fluoro-3-methoxybenzoic acid. This reaction, in its most ideal form, would use ammonia and a suitable catalyst, producing only water as a byproduct, thus achieving a very high atom economy.
Another green and rapid synthetic route for primary amides involves the use of deep eutectic solvents (DES) as catalysts under microwave irradiation. For instance, a choline (B1196258) chloride:2ZnCl₂ based DES has been used to transform various substituted benzaldehydes into their corresponding benzamides with good to excellent yields in short reaction times. This protocol is noted for being greener and more atom-economical than many conventional methods. Applying this to 4-fluoro-3-methoxybenzaldehyde (B144112) could provide an efficient, solvent-minimal route to the target compound.
Other innovative strategies focus on rearrangement reactions. An eco-friendly, one-pot synthesis has been developed for N-alkylbenzamides starting from N-alkylamines and benzaldehydes, which proceeds through an oxaziridine (B8769555) intermediate that rearranges under catalysis by iron(III) sulfate in water. Such methods significantly reduce waste by minimizing manipulative steps like protection/deprotection and purification of intermediates.
The table below compares the theoretical atom economy of a traditional synthesis route (via an acyl chloride intermediate) with a more atom-economical direct amidation approach for this compound.
Table 1: Comparison of Theoretical Atom Economy for Synthesis Routes of this compound
| Synthesis Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Traditional (Acyl Chloride) | 4-Fluoro-3-methoxybenzoyl chloride, Ammonia (NH₃) | This compound | Ammonium chloride (NH₄Cl) | 76.0% |
| Direct Amidation | 4-Fluoro-3-methoxybenzoic acid, Ammonia (NH₃) | This compound | Water (H₂O) | 90.4% |
Note: Atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. The calculation assumes stoichiometric reaction.
Purification and Isolation Methodologies for Research-Grade this compound
Achieving research-grade purity for this compound necessitates effective purification and isolation protocols. The primary objective is the removal of unreacted starting materials, reagents, and any side products formed during the synthesis. The most common and effective methods for purifying benzamide derivatives are column chromatography and crystallization, often used in sequence to achieve the highest purity. A patent for a complex molecule containing a fluoro-methoxy-benzamide moiety notes that an optional crystallization step can be used for purification.
Chromatographic Techniques for High Purity Isolation
Chromatography is a cornerstone technique for the purification of organic compounds. For this compound, column chromatography using silica (B1680970) gel as the stationary phase is a standard and effective method. While specific conditions for this exact compound are not widely published, protocols for structurally similar benzamides provide a clear guideline. The separation relies on the differential partitioning of the compound and its impurities between the silica gel and a mobile phase.
The choice of mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and
Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 4 Fluoro 3 Methoxybenzamide
Mechanistic Investigations of Amidation and Deamidation Reactions
The amide bond is a central feature of 4-Fluoro-3-methoxybenzamide, and its formation (amidation) and cleavage (deamidation) are fundamental transformations.
Amide hydrolysis involves the cleavage of the carbon-nitrogen bond. This reaction can be catalyzed by either acid or base, yielding a carboxylic acid and ammonia (B1221849) (or an amine). For this compound, hydrolysis results in the formation of 4-Fluoro-3-methoxybenzoic acid. vulcanchem.comevitachem.com
Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia lead to the formation of the corresponding carboxylic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is typically facilitated by protonation from a solvent molecule (e.g., water), regenerating the hydroxide catalyst and releasing ammonia.
The stability of the amide bond in this compound is comparable to other primary benzamides. The electronic nature of the ring substituents has a modest effect on the hydrolysis rate. The electron-donating methoxy (B1213986) group can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing hydrolysis, while the electron-withdrawing fluorine atom has an opposing, albeit weaker, effect. Generally, forcing conditions such as elevated temperatures and strong acid or base are required for efficient hydrolysis.
Amidolysis, or transamidation, is the conversion of one amide into another by reaction with an amine. researchgate.net This process is of significant interest as it allows for the modification of the amide functionality without reverting to the carboxylic acid. These reactions often require catalysts to proceed efficiently, as the direct reaction is typically slow. google.comrsc.org
Mechanism: Transamidation can be catalyzed by various systems, including transition metals, Lewis acids, or even under metal-free conditions, sometimes at elevated temperatures. researchgate.netgoogle.com The general mechanism involves the activation of the primary amide. For example, a catalyst can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an incoming amine. This forms a tetrahedral intermediate, which then collapses to release ammonia and form the new, more substituted amide. Recent developments have explored catalyst-free methods, achieving transamidation under melt conditions, which enhances the sustainability of the process. researchgate.net
For this compound, transamidation would allow for the synthesis of a variety of N-substituted derivatives, which could be valuable in medicinal chemistry and materials science.
Hydrolysis Pathways and Stability Studies
Reactivity of the Fluoro and Methoxy Substituents on the Aromatic Ring
The fluoro and methoxy groups profoundly influence the reactivity of the aromatic ring, directing the outcomes of substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. chemistrysteps.com The fluorine atom at the C4 position of this compound can act as a leaving group in SNAr reactions. evitachem.combeilstein-journals.org
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub
Addition: A strong nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
| Factor | Influence on SNAr Reaction | Rationale |
|---|---|---|
| Fluorine Leaving Group | Favorable | Fluorine is highly electronegative, polarizing the C-F bond and stabilizing the intermediate, making it a good leaving group in the elimination step. masterorganicchemistry.com |
| Amide Group (para) | Activating | The electron-withdrawing nature of the amide group helps to stabilize the negative charge of the Meisenheimer complex through resonance. |
| Methoxy Group (meta) | Deactivating | The electron-donating nature of the methoxy group increases electron density on the ring, disfavoring nucleophilic attack. Its meta position means it cannot directly destabilize the intermediate via resonance. |
| Nucleophile Strength | Rate-Determining | A strong nucleophile is required to initiate the attack on the electron-rich aromatic ring in the rate-determining addition step. |
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The regioselectivity of this reaction on this compound is controlled by the directing effects of the existing substituents.
Methoxy Group (-OCH₃): A strongly activating, ortho-para director due to its +M (mesomeric) effect.
Fluoro Group (-F): A deactivating, ortho-para director. It deactivates through its strong -I (inductive) effect but directs ortho/para due to its +M effect. wikipedia.org
Amide Group (-CONH₂): A moderately deactivating, meta director due to its -I and -M effects.
The available positions for electrophilic attack are C2, C5, and C6. The directing effects of the substituents must be considered in concert:
Position C2: Ortho to the methoxy group (activating) and meta to the amide group (favorable).
Position C5: Ortho to the fluoro group (favorable) and meta to the methoxy group (unfavorable). This position is also ortho to the amide group, which is generally unfavorable for EAS.
Position C6: Para to the methoxy group (activating) and ortho to the fluoro group (favorable). However, it is meta to the deactivating amide group.
The powerful activating and ortho-directing effect of the methoxy group is expected to be the dominant influence. Therefore, electrophilic substitution is most likely to occur at the C2 position, which is ortho to the methoxy group and sterically accessible. The C6 position is also electronically favored by both the methoxy and fluoro groups, but substitution at C2 is often preferred for methoxy-directed reactions.
| Position | Directing Effects | Predicted Outcome |
|---|---|---|
| C2 | Ortho to -OCH₃ (strongly activating). Meta to -CONH₂ (favorable). | Most likely site of substitution due to the dominant activating effect of the methoxy group. |
| C5 | Ortho to -F (directing). Ortho to -CONH₂ (unfavorable). Meta to -OCH₃ (unfavorable). | Unlikely due to being meta to the strongly activating methoxy group and ortho to the deactivating amide. |
| C6 | Para to -OCH₃ (strongly activating). Ortho to -F (directing). Meta to -CONH₂ (favorable). | Possible site, but C2 is often favored in methoxy-directed substitutions. Steric hindrance could also play a role depending on the electrophile. |
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgunblog.fr The resulting aryllithium species can then be trapped with various electrophiles.
In this compound, there are two potential DMGs: the methoxy group and the amide group. wikipedia.orgnih.gov
Methoxy Group: Directs metalation to the C2 position.
Amide Group: Directs metalation to the C2 and C6 positions. However, the primary amide (-CONH₂) is acidic and will be deprotonated twice by strong bases to form a dianion (-CONLi₂), which is a powerful ortho-director. This would direct lithiation to the C2 position.
Both the methoxy group and the amide dianion direct metalation to the C2 position. The methoxy group is a well-established DMG, and the amide group, particularly after deprotonation, is also a very powerful director. nih.gov Therefore, a DoM reaction on this compound is expected to proceed with high regioselectivity at the C2 position. The resulting 2-lithio species can then react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups at this position, providing a pathway to complex polysubstituted aromatic compounds. unblog.fr
Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity
Derivatization Pathways and Functional Group Interconversions of the Benzamide (B126) Moiety
The chemical versatility of this compound allows for a range of derivatization reactions, targeting the amide group and the aromatic ring. These transformations are crucial for synthesizing new molecular entities, often for applications in medicinal chemistry and materials science. The reactivity is primarily centered on the reduction of the amide, substitution at the amide nitrogen, and modifications to the fluoro- and methoxy-substituted aromatic ring.
The amide functionality of this compound can be reduced to its corresponding amine, (4-fluoro-3-methoxyphenyl)methanamine. This transformation is a fundamental step in synthetic organic chemistry, providing access to benzylamine (B48309) derivatives which are important building blocks. Various reducing agents and methodologies have been developed for the reduction of amides, offering different levels of selectivity and functional group tolerance. organic-chemistry.org
Commonly employed methods for amide reduction involve the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. For instance, the reduction of primary amides with borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂) is a well-established procedure. These reagents are generally effective in converting the benzamide to the benzylamine without affecting the aromatic fluorine or methoxy group.
More recent, milder, and more selective methods have also been developed. These can include catalytic hydrogenation under specific conditions or the use of silane-based reducing systems. organic-chemistry.org For example, a protocol using tetrabutylammonium (B224687) difluorotriphenylsilicate in combination with silanes can efficiently convert amides to amines at room temperature. organic-chemistry.org The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of other functional groups or cleavage of the C-F bond.
Table 1: Reduction of this compound
| Reagent | Product | Notes |
|---|---|---|
| Borane-tetrahydrofuran (BH₃·THF) | (4-Fluoro-3-methoxyphenyl)methanamine nih.gov | A common and effective method for reducing primary amides. |
| Lithium aluminum hydride (LiAlH₄) | (4-Fluoro-3-methoxyphenyl)methanamine nih.gov | A powerful, non-selective reducing agent. |
The amide nitrogen of this compound can undergo substitution reactions, such as alkylation or arylation, to form secondary or tertiary amides. These reactions typically require the deprotonation of the amide N-H with a suitable base to form an amidate anion, which then acts as a nucleophile.
N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ruthenium complexes have also been shown to catalyze the N-alkylation of amides with alcohols. rsc.org For example, a patent describes the synthesis of N-substituted 2-fluoro-3-methoxybenzamides via coupling with various amine derivatives, highlighting the utility of this reaction in building complex molecules. google.com
N-arylation of amides is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction uses a palladium or copper catalyst to form a C-N bond between the amide nitrogen and an aryl halide or triflate. While specific examples for this compound are not abundant in the searched literature, the general methodology is applicable. thieme-connect.de Iron-catalyzed N-arylation of N-methoxy amides with arylboronic acids has also been reported, providing an alternative route. mdpi.com
Table 2: Representative N-Substitution Reactions
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl-4-fluoro-3-methoxybenzamide |
| N-Alkylation (catalytic) | Alcohol, Ruthenium catalyst, Base | N-Alkyl-4-fluoro-3-methoxybenzamide rsc.org |
The aromatic ring of this compound contains two key substituents that direct its reactivity: the fluorine atom and the methoxy group. The fluorine atom, being an ortho, para-director but a deactivating group, can be a site for nucleophilic aromatic substitution (SₙAr). The methoxy group is an activating, ortho, para-director for electrophilic aromatic substitution (EAS). libretexts.orgwikipedia.org
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C-4 position is susceptible to displacement by strong nucleophiles. For an SₙAr reaction to proceed, the aromatic ring generally needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.com In this molecule, the benzamide group at the C-1 position provides some electron-withdrawing character, which can facilitate the substitution of the fluorine atom. The reaction typically involves the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion. chemistrysteps.com A review mentions that N,N-Diethyl-4-fluoro-3-methoxybenzamide can undergo nucleophilic aromatic substitution processes.
Electrophilic Aromatic Substitution (EAS): The positions for electrophilic attack on the aromatic ring are dictated by the combined directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself (C-2 and C-4). The fluorine atom (-F) is a deactivating group but also an ortho, para-director. wikipedia.org The amide group (-CONH₂) is a meta-directing and deactivating group.
Considering these effects:
The C-2 position is ortho to the methoxy group and ortho to the amide.
The C-5 position is para to the amide and meta to both the fluorine and methoxy groups.
The C-6 position is ortho to the fluorine and meta to the amide.
The powerful activating effect of the methoxy group would strongly favor substitution at the C-2 position. However, steric hindrance from the adjacent methoxy and amide groups could be a factor. The C-5 position is another potential site. The precise outcome would depend on the specific electrophile and reaction conditions used.
Table 3: Potential Aromatic Ring Modifications
| Reaction Type | Position of Attack | Directing Influence | Notes |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SₙAr) | C-4 | Activation by the benzamide group. | Displacement of the fluorine atom by a strong nucleophile. pressbooks.pub |
Advanced Spectroscopic and Structural Elucidation in 4 Fluoro 3 Methoxybenzamide Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution and in the solid state. For 4-Fluoro-3-methoxybenzamide, a multi-nuclear approach provides a complete picture of its atomic connectivity and spatial arrangement.
1H, 13C, 19F, and 15N NMR for Structural Connectivity and Dynamics
One-dimensional NMR spectroscopy of the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei provides the foundational data for structural elucidation.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amide protons. The aromatic region would display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The two amide protons (-CONH₂) are diastereotopic and may appear as two separate broad signals, especially at low temperatures, due to restricted rotation around the C-N bond.
¹³C NMR: The carbon NMR spectrum would reveal eight distinct signals corresponding to each carbon atom in the unique chemical environment of the molecule. The carbon signals of the aromatic ring would exhibit splitting due to carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for assigning the carbon atoms attached to or near the fluorine atom.
¹⁹F NMR: As a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. nih.govrsc.org The spectrum for this compound would likely show a single resonance, and its chemical shift would be indicative of the electronic environment created by the adjacent methoxy and amide groups.
¹⁵N NMR: Although ¹⁵N has a low natural abundance and sensitivity, its NMR spectrum can provide direct information about the electronic state of the amide nitrogen. researchgate.net The chemical shift of the amide nitrogen is sensitive to factors like hydrogen bonding and conjugation, offering insights into the molecule's electronic structure. upenn.eduresearchgate.net For a primary amide, the chemical shift typically falls within a known range. researchgate.net
Illustrative 1D NMR Data for this compound (Note: Data are predictive and based on analogous compounds. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.)
| Predicted ¹H NMR Data (Solvent: CDCl₃) | ||
|---|---|---|
| Proton Assignment | Predicted Chemical Shift (δ) | Predicted Multiplicity & Coupling (J) |
| H-2 | ~7.6 | dd, J ≈ 8.5, 2.0 |
| H-5 | ~7.1 | t, J ≈ 8.5 |
| H-6 | ~7.5 | ddd, J ≈ 8.5, 4.5, 2.0 |
| -OCH₃ | ~3.9 | s |
| -NH₂ | ~5.8-6.2 | br s |
| Predicted ¹³C NMR Data (Solvent: CDCl₃) | ||
|---|---|---|
| Carbon Assignment | Predicted Chemical Shift (δ) | Predicted C-F Coupling (J) |
| C=O | ~168 | - |
| C-1 | ~128 | d, J ≈ 5 |
| C-2 | ~115 | d, J ≈ 2 |
| C-3 | ~148 | d, J ≈ 11 |
| C-4 | ~155 | d, J ≈ 250 |
| C-5 | ~118 | d, J ≈ 22 |
| C-6 | ~125 | d, J ≈ 4 |
| -OCH₃ | ~56 | - |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Elucidating Complex Structures and Stereochemistry
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for probing through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For this compound, it would primarily show correlations between the adjacent aromatic protons (H-5 with H-6), confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached heteronuclei (typically ¹³C). This would definitively link each aromatic proton signal to its corresponding carbon signal and the methoxy protons to the methoxy carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum could show a correlation between the methoxy protons and the aromatic proton at the H-2 position, confirming the spatial proximity of these groups.
Solid-State NMR Spectroscopy for Crystal Polymorphism and Intermolecular Interactions
Solid-state NMR (ssNMR) is used to study materials in their solid form, providing information that is often inaccessible by solution NMR. sci-hub.se
Crystal Polymorphism: Many organic molecules, including benzamides, can exist in different crystalline forms, or polymorphs, which can have different physical properties. researchgate.netmdpi.com ssNMR, particularly ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic Angle Spinning), is highly sensitive to the local environment of the nuclei. researchgate.net Different polymorphs of this compound would produce distinct ssNMR spectra, as the non-equivalent molecular packing in different crystal lattices would result in different chemical shifts. acs.org
Intermolecular Interactions: ssNMR can probe intermolecular interactions, such as hydrogen bonds. The amide protons and carbonyl oxygen are expected to participate in hydrogen bonding to form dimers or extended networks in the crystal lattice. The chemical shifts of the involved nuclei (¹H, ¹³C, ¹⁵N) are sensitive to the strength and geometry of these hydrogen bonds.
Mass Spectrometry for Reaction Monitoring, Isotopic Labeling, and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). beilstein-journals.orgnih.gov This allows for the determination of the exact mass of the molecular ion of this compound, which can be used to calculate its elemental formula (C₈H₈FNO₂). This is a critical step in confirming the identity of a newly synthesized compound.
Predicted HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₈H₈FNO₂ | [M]⁺· | 169.0539 |
| C₈H₉FNO₂ | [M+H]⁺ | 170.0617 |
| C₈H₇FNNaO₂ | [M+Na]⁺ | 192.0437 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies
In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecular structure.
For protonated this compound, key fragmentation pathways would likely involve:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amides, leading to the formation of a fluoro-methoxybenzoyl cation.
Loss of the Methoxy Group: Cleavage could occur via the loss of a methyl radical (·CH₃) followed by CO, or the loss of formaldehyde (B43269) (CH₂O).
Cleavage of the Benzoyl Group: Fragmentation of the aromatic ring itself can also occur, though it typically requires higher energy. The presence of the fluorine and methoxy substituents would influence the specific fragmentation pathways of the aromatic ring. uni-regensburg.deacs.org
Analysis of these fragmentation pathways allows for detailed structural confirmation and can help differentiate between isomers. acs.orgcdnsciencepub.com
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within this compound and studying the non-covalent interactions, such as hydrogen bonding, that dictate its structure. The vibrational modes of the molecule are sensitive to the local chemical environment, and shifts in frequency can provide detailed information about molecular structure and bonding. nih.govias.ac.in
In the solid state, benzamide (B126) derivatives typically exhibit strong intermolecular hydrogen bonds of the N-H···O type, forming dimeric or polymeric structures. researchgate.netiucr.org These interactions are readily observable in the IR and Raman spectra. The N-H stretching vibrations of the primary amide group, typically found in the 3400-3100 cm⁻¹ region, are particularly sensitive to hydrogen bonding. In a non-bonded state, two distinct bands for asymmetric and symmetric stretching are expected. However, strong hydrogen bonding causes a significant redshift (a shift to lower wavenumber) and broadening of these bands.
The carbonyl (C=O) stretching vibration, a very strong band in the IR spectrum usually located around 1680-1630 cm⁻¹, is also affected by hydrogen bonding. Participation of the carbonyl oxygen in a hydrogen bond weakens the C=O double bond, resulting in a lower frequency shift. researchgate.net
Other key functional groups also provide characteristic signals. The C-F stretching vibration for a fluorine atom on an aromatic ring is expected in the 1270-1100 cm⁻¹ region. researchgate.net The methoxy group (-OCH₃) will show characteristic C-O stretching vibrations, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric), in addition to C-H stretching modes near 2950-2850 cm⁻¹. researchgate.netrsc.org
Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to provide a complete assignment of the observed vibrational bands. researchgate.netresearchgate.net
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum | Notes |
|---|---|---|---|---|
| Amide (-CONH₂) | N-H stretch | 3400 - 3100 | IR/Raman | Broadened and shifted to lower frequency by hydrogen bonding. |
| Amide (-CONH₂) | C=O stretch (Amide I) | 1680 - 1630 | IR (strong) | Shifted to lower frequency by hydrogen bonding. |
| Amide (-CONH₂) | N-H bend (Amide II) | 1620 - 1580 | IR | |
| Aromatic Ring | C-H stretch | 3100 - 3000 | IR/Raman | |
| Aromatic Ring | C=C stretch | 1600 - 1450 | IR/Raman | |
| Fluoro (-F) | C-F stretch | 1270 - 1100 | IR (strong) | |
| Methoxy (-OCH₃) | C-H stretch | 2950 - 2850 | IR/Raman |
X-ray Crystallography for Crystalline Structure Determination and Supramolecular Assembly Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.despringernature.com It provides unambiguous information on molecular geometry, conformation, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces.
Single Crystal X-ray Diffraction for Molecular Geometry and Packing
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for obtaining a detailed molecular structure. uol.de By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically analyzed to generate a three-dimensional model of the electron density, and thus the atomic positions. uol.depdx.edu
For this compound, SC-XRD analysis would reveal precise bond lengths, bond angles, and torsion angles. Studies on structurally similar benzamides show that the amide group is often nearly planar with the aromatic ring to maximize conjugation, although some twisting can occur. researchgate.net The analysis would also elucidate the supramolecular assembly, showing how individual molecules are held together in the crystal. In benzamides, this is typically dominated by strong N-H···O hydrogen bonds that link the amide groups of adjacent molecules, often forming centrosymmetric dimers or extended chains. researchgate.netiucr.org Weaker interactions, such as C-H···O and C-H···F hydrogen bonds, and π-π stacking between aromatic rings, may also play a significant role in stabilizing the crystal packing. researchgate.netiucr.org
Table 2: Illustrative Crystallographic Data for a Benzamide Derivative (Note: This is representative data based on similar structures, as specific data for this compound is not publicly available.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.45 |
| b (Å) | 8.44 |
| c (Å) | 12.03 |
| α (°) | 90 |
| β (°) | 92.93 |
| γ (°) | 90 |
| Volume (ų) | 721.4 |
| Z (molecules/unit cell) | 2 |
| Key Hydrogen Bond (D···A) | N-H···O |
Powder X-ray Diffraction for Phase Identification and Polymorphism
Powder X-ray Diffraction (PXRD) is a crucial technique used to analyze polycrystalline materials. mpg.de Instead of a single crystal, a fine powder of the material is used, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. americanpharmaceuticalreview.com
PXRD is essential for routine identification and quality control of this compound, confirming that the correct crystalline form has been synthesized. researchgate.net Furthermore, it is the primary tool for investigating polymorphism—the ability of a compound to exist in two or more different crystal structures. americanpharmaceuticalreview.comnih.gov Different polymorphs of a pharmaceutical compound can have significantly different physical properties, including solubility, stability, and bioavailability. americanpharmaceuticalreview.com A polymorph screen, which involves crystallizing the compound under a wide variety of conditions, is typically performed, and PXRD is used to identify any new forms that are discovered. americanpharmaceuticalreview.com The diffraction patterns of different polymorphs will show distinct peak positions and/or intensities. researchgate.net
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for determining the absolute configuration of stereogenic centers.
The parent compound, this compound, is achiral and therefore does not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for example, by derivatization at the amide nitrogen with a chiral substituent, then chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would become invaluable.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores in the molecule.
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the mid-infrared region. VCD provides stereochemical information about the entire molecule, not just the areas near chromophores.
For a chiral derivative of this compound, the experimental ECD and VCD spectra could be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S). researchgate.net A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the chiral derivative. researchgate.net This approach is a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. researchgate.net
Computational and Theoretical Chemistry Studies of 4 Fluoro 3 Methoxybenzamide
Quantum Chemical Calculations (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 4-Fluoro-3-methoxybenzamide, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed information on its electronic configuration, reactivity, and spectroscopic characteristics. beilstein-journals.orgresearchgate.net Such calculations are foundational for understanding the molecule's behavior at a quantum level.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). acs.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. scielo.org.mx
For this compound, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing fluorine atom (-F) exert opposing electronic effects on the benzene (B151609) ring, which, along with the amide group (-CONH₂), dictates the distribution of the frontier orbitals. The methoxy group tends to increase the energy of the HOMO, making the ring more susceptible to electrophilic attack, while the fluorine atom and the amide group tend to lower the energy of the HOMO. rsc.org
Computational studies on similar substituted benzenes show that activating groups, which donate electrons, lead to less negative HOMO energy values, indicating a stronger tendency to engage in electrophilic substitution reactions. rsc.org The interplay of the substituents in this compound will determine the precise locations of the HOMO and LUMO density. The HOMO is expected to be distributed primarily over the benzene ring, particularly at the positions ortho and para to the activating methoxy group, while being influenced by the deactivating effect of the fluorine. The LUMO is likely to be concentrated on the carbonyl group of the benzamide (B126) and the aromatic ring. This distribution helps predict sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Substituted Benzamides Note: These are representative values based on typical DFT calculations for similar compounds and are for illustrative purposes. Actual values would require specific calculations for this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzamide | -6.8 | -0.5 | 6.3 |
| 3-Methoxybenzamide (B147233) | -6.5 | -0.4 | 6.1 |
| 4-Fluorobenzamide (B1200420) | -7.0 | -0.6 | 6.4 |
| This compound (Estimated) | -6.7 | -0.55 | 6.15 |
Transition state (TS) modeling is a powerful computational technique used to elucidate reaction mechanisms. By locating the saddle point on a potential energy surface that connects reactants to products, the structure and energy of the transition state can be determined. researchgate.net This is typically confirmed by vibrational frequency calculations, where a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. pnas.orgnih.gov
For reactions involving this compound, such as its synthesis or hydrolysis, DFT calculations can map out the entire reaction pathway. pnas.org For instance, in the base-catalyzed hydrolysis of N-substituted benzamides, theoretical studies have identified the transition states for the initial nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. beilstein-journals.orgresearchgate.netnih.gov The calculated free energy barrier for this step is often the rate-determining factor. beilstein-journals.org
Similarly, computational studies on the synthesis of benzamide derivatives have successfully modeled the reaction mechanism, identifying key intermediates and transition states. pnas.org These studies can compare different possible reaction channels to determine the most favorable pathway. For example, in the hydrolysis of an amide, a water molecule can act not just as a solvent but also as a catalyst by facilitating proton transfer, a detail that can be revealed through transition state analysis. nih.gov The rotation around the C-N amide bond, a fundamental process in amides, also proceeds through a transition state that can be accurately modeled to determine the rotational energy barrier. mdpi.comnih.gov
Quantum chemical calculations are highly effective in predicting spectroscopic properties. DFT methods can calculate NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) with a high degree of accuracy, which serves as a valuable tool for structural confirmation. beilstein-journals.org
Theoretical calculations on related molecules like 3-amino-4-methoxybenzamide (B96667) have shown good agreement between the computed vibrational frequencies (after applying a scaling factor to account for anharmonicity) and experimental FT-IR and FT-Raman spectra. beilstein-journals.orgresearchgate.net These studies allow for a detailed assignment of vibrational modes. For this compound, characteristic vibrational bands such as the C=O stretching, N-H stretching of the amide group, C-F stretching, and C-O stretching of the methoxy group can be predicted. For example, C-F stretching vibrations in aromatic rings are typically expected in the 1270–1100 cm⁻¹ region. mdpi.com
Table 2: Predicted vs. Experimental Vibrational Frequencies for a Related Benzamide Derivative Source: Based on data from studies of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide and other similar compounds. mdpi.com
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3400 | 3405 (IR) | Asymmetric N-H Stretch |
| ν(C=O) | 1660 | 1653 (IR) | Carbonyl Stretch |
| ν(C-O) | 1240 | 1249 (IR) | Aryl-ether C-O Stretch |
| ν(C-F) | 1235 | 1250 (Raman) | C-F Stretch |
Transition State Modeling and Reaction Coordinate Analysis for Mechanistic Understanding
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational preferences and the influence of the surrounding environment, such as a solvent. While DFT is excellent for static properties, MD is crucial for understanding flexibility.
Conformational analysis of benzamides reveals that the orientation of the amide group relative to the phenyl ring is a key structural feature. Studies on 2,6-difluoro-3-methoxybenzamide (B3025189), a close analog, have shown that the presence of fluorine atoms forces the amide group to be non-planar with the aromatic ring. masterorganicchemistry.comirjet.net This non-planar conformation can be critical for its interaction with biological targets. masterorganicchemistry.com For this compound, a similar, though likely less pronounced, non-planarity might be expected due to the steric and electronic influence of the substituents. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Molecular Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are a cornerstone of modern drug design, allowing for the prediction of the activity of new, unsynthesized molecules.
QSAR models can be broadly categorized into two types: ligand-based and structure-based.
Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. These models rely solely on the information from a set of known active and inactive molecules (ligands). The process involves calculating a variety of molecular descriptors (e.g., physicochemical properties like LogP, topological indices, or 3D fields) for the known ligands and then using statistical methods like multiple linear regression or machine learning algorithms to build a model that relates these descriptors to biological activity. For a series of analogs of this compound, a ligand-based QSAR model could be developed to predict their activity against a specific target, guiding the synthesis of more potent compounds.
Structure-based QSAR models are employed when the 3D structure of the target protein is available, for instance from X-ray crystallography or NMR spectroscopy. In this approach, the ligands are docked into the active site of the target. The model then correlates the biological activity with the calculated interaction energies (e.g., electrostatic, van der Waals) and the geometric fit between the ligand and the protein. For this compound, if it were identified as an inhibitor of a specific enzyme with a known structure, a structure-based QSAR model could provide detailed insights into the key interactions (e.g., hydrogen bonds with specific amino acid residues, hydrophobic interactions) responsible for its binding affinity. This would allow for the rational design of new derivatives with improved interactions and, consequently, higher potency.
Descriptor Generation and Statistical Validation Techniques
In the field of Quantitative Structure-Activity Relationship (QSAR) studies, molecular descriptors are fundamental. They are numerical values that characterize the chemical information of a molecule, allowing for the development of mathematical models that correlate a compound's structure with its biological activity. derpharmachemica.commdpi.com The generation of these descriptors is the first step in building a predictive QSAR model. mdpi.com For a molecule like this compound, a range of descriptors can be calculated using various software packages to define its physicochemical, topological, and electronic properties.
Descriptor Generation
Commonly computed descriptors for benzamide derivatives include:
Physicochemical Properties: These describe attributes like lipophilicity (LogP), which influences membrane permeability, and Topological Polar Surface Area (TPSA), which correlates with drug transport characteristics. ebi.ac.uk
Electronic Descriptors: The fluorine and methoxy substituents significantly influence the electron distribution on the aromatic ring, affecting how the molecule interacts with biological targets.
Steric/Topological Descriptors: Properties like molecular weight, number of rotatable bonds, and the fraction of sp3 hybridized carbons describe the size, flexibility, and three-dimensional shape of the molecule. ebi.ac.uk
A selection of computationally generated descriptors for a close structural isomer, 3-Fluoro-4-methoxybenzamide, illustrates the types of properties analyzed. nih.gov
| Property Name | Value | Description |
|---|---|---|
| Molecular Weight | 169.15 g/mol | The sum of the atomic weights of all atoms in the molecule. nih.gov |
| XLogP3 | 1.1 | A computed value for the octanol-water partition coefficient, indicating lipophilicity. nih.gov |
| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). nih.gov |
| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) capable of accepting a hydrogen bond. nih.gov |
| Rotatable Bond Count | 2 | The number of bonds that allow free rotation, indicating molecular flexibility. nih.gov |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. nih.gov |
Statistical Validation Techniques
Once descriptors are generated for a series of compounds, a QSAR model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). derpharmachemica.comscribd.com The reliability and predictive power of this model must be rigorously assessed through validation. researchgate.net Validation is a crucial aspect of any QSAR study to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. derpharmachemica.comresearchgate.net
Key validation techniques include:
Internal Validation: This process assesses the robustness of the model using the initial dataset. The most common method is cross-validation, particularly Leave-One-Out (LOO) cross-validation. mdpi.comresearchgate.net In LOO, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validated correlation coefficient (Q²) is calculated. A high Q² value (e.g., > 0.5) is generally considered an indicator of good internal predictivity. scribd.comresearchgate.net
External Validation: This is considered the most stringent test of a model's predictive capability. mdpi.com The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. mdpi.comresearchgate.net The model's ability to predict the activities of the test set compounds (which it has not seen before) is evaluated. The predictive R² (pred_R²) is a key metric here, with a value greater than 0.6 often considered acceptable. scribd.com
Y-Randomization (Scrambling): This technique involves randomly shuffling the biological activity data while keeping the descriptor data unchanged. scribd.comresearchgate.net New QSAR models are built with this scrambled data. A valid model should show very low correlation coefficients for the randomized models, confirming that the original correlation was not due to chance. researchgate.net
For a QSAR model to be considered reliable, it must pass a combination of these statistical tests, ensuring its robustness, stability, and predictive power. scribd.com
In Silico Screening and Virtual Ligand Design Principles for Exploring Molecular Interaction Potential
In silico screening and virtual ligand design are powerful computational strategies that leverage the three-dimensional structure of molecules to predict and analyze their interactions with biological targets. These methods are instrumental in modern drug discovery for identifying and optimizing lead compounds. nih.gov
Molecular Docking Studies for Protein-Ligand Binding Hypotheses (in vitro context)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. scialert.net This method is crucial for generating hypotheses about how a compound like this compound might bind to a specific protein, providing insights that can guide experimental studies. dergipark.org.trdergipark.org.tr
A prominent example involves docking studies of benzamide derivatives into the active site of the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is an essential bacterial cell division protein and a promising target for novel antibiotics. mdpi.commdpi.com Studies on close analogs, such as 2,6-difluoro-3-methoxybenzamide, reveal key interactions that are likely conserved for this compound. mdpi.com
Docking simulations show that the benzamide scaffold fits into a specific allosteric binding pocket on the FtsZ protein. mdpi.comtandfonline.com The interactions are characterized by:
Hydrogen Bonding: The amide group of the benzamide is critical, forming hydrogen bonds with backbone atoms of key amino acid residues in the binding site. mdpi.comtandfonline.com
Hydrophobic and Aromatic Interactions: The substituted benzene ring engages in hydrophobic interactions with nonpolar residues, anchoring the ligand in the pocket. mdpi.comtandfonline.com The fluorine atom can enhance these interactions and modulate the electronic properties of the ring.
In studies of benzamide inhibitors of FtsZ, specific residues have been identified as crucial for binding. These findings provide a strong basis for hypothesizing the binding mode of this compound. mdpi.comtandfonline.comnih.gov
| Interaction Type | Ligand Moiety | Key Interacting Protein Residues (FtsZ) | Reference |
|---|---|---|---|
| Hydrogen Bond (Donor) | Amide (-NH) | Val207, Asn263 | mdpi.comtandfonline.com |
| Hydrogen Bond (Acceptor) | Amide (C=O) | Leu209 | mdpi.comtandfonline.com |
| Hydrophobic Interaction | Fluoro-methoxyphenyl Ring | Val203, Val297, Asn263 | mdpi.com |
These docking-derived hypotheses suggest that this compound could act as an FtsZ inhibitor by establishing a similar network of interactions, disrupting the protein's function in bacterial cell division.
Pharmacophore Modeling and Virtual Library Design for Molecular Interaction Probes
Pharmacophore modeling is a cornerstone of rational drug design that distills the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. simulations-plus.comfrontiersin.org A pharmacophore model serves as a 3D query for rapidly screening large virtual libraries of compounds to identify novel molecules with a high probability of being active. nih.govmdpi.comnih.gov
For this compound, a pharmacophore model can be constructed based on its key structural features and the interactions observed in molecular docking studies. tandfonline.comresearchgate.net The essential features, or pharmacophoric points, would likely include:
A hydrogen bond acceptor.
A hydrogen bond donor.
A hydrophobic or aromatic group.
In studies on benzamide analogs as FtsZ inhibitors, a five-featured pharmacophore model was successfully developed, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. tandfonline.comtandfonline.com
| Pharmacophoric Feature | Corresponding Chemical Group in this compound | Putative Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (A) | Carbonyl Oxygen (C=O) of the amide | Accepts a hydrogen bond from protein backbone or side-chain donors (e.g., Leu209). tandfonline.com |
| Hydrogen Bond Donor (D) | Amide group (-NH₂) | Donates a hydrogen bond to protein backbone or side-chain acceptors (e.g., Val207). tandfonline.com |
| Aromatic Ring (R) / Hydrophobic (H) | Fluoro-methoxyphenyl ring | Engages in hydrophobic and π-stacking interactions within the binding pocket. tandfonline.com |
| Hydrogen Bond Acceptor (A) | Methoxy Oxygen (-OCH₃) | Potential secondary hydrogen bond acceptor site. |
Once validated, this pharmacophore model can be used to design a virtual library or screen existing large-scale databases (such as ZINC or ChemDiv). frontiersin.org The process involves searching for molecules that spatially match the defined pharmacophoric features. This virtual screening approach allows for the efficient identification of structurally diverse compounds that retain the key interaction points of the original template molecule. simulations-plus.com The resulting "hits" can then be subjected to further computational analysis, such as molecular docking, before being prioritized for chemical synthesis and in vitro testing. This strategy accelerates the discovery of novel molecular probes and potential lead compounds for therapeutic development. rsc.org
Biological Interaction Mechanisms and Molecular Probes Derived from 4 Fluoro 3 Methoxybenzamide Focus on in Vitro and Mechanistic Studies
In Vitro Assay Development for Target Binding and Enzymatic Modulation Studies
In vitro assays are fundamental for characterizing the biological activity of novel compounds in a controlled, cell-free environment. For derivatives of 4-fluoro-3-methoxybenzamide, these assays are crucial for determining target engagement, affinity, and functional modulation.
Cell-free binding assays are employed to quantify the affinity of a ligand for its receptor target without the complexities of a cellular environment. These assays typically use membrane preparations from cells overexpressing the target receptor or from tissues where the receptor is abundant.
Research into ligands for the dopamine (B1211576) D4 receptor has utilized derivatives of this compound. In these studies, competitive binding assays are performed using cell-free membrane preparations and a radiolabeled ligand, such as ³H-pentazocine, to determine the binding affinity (Ki) of the test compounds. nih.gov For instance, a series of N-[2-(4-arylpiperazin-1-yl)ethyl]benzamides were synthesized and evaluated. The replacement of a 3-methoxybenzamide (B147233) moiety with a 4-fluorobenzamide (B1200420) was found to increase the affinity for the D4 receptor. Similarly, ligands targeting the sigma-2 (σ2) receptor have been developed and characterized using cell-free binding assays. nih.gov The affinity of these compounds for σ2 receptors is determined through competition studies against radiolabeled ligands in membrane homogenates. nih.gov
Table 1: Dopamine D4 Receptor Binding Affinities of Benzamide (B126) Derivatives This table illustrates the effect of substituting the benzamide moiety on receptor affinity.
| Compound | Core Moiety | R Group (Aryl on Piperazine) | Ki (nM) for D4 Receptor |
|---|---|---|---|
| 5 | 3-methoxybenzamide | 1,2-benzisoxazol-3-yl | 1.93 |
| 11 | 4-fluorobenzamide | 1,2-benzisoxazol-3-yl | 0.32 |
| 7 | 3-methoxybenzamide | 3-cyanopyridin-2-yl | 1.52 |
| 13 | 4-fluorobenzamide | 3-cyanopyridin-2-yl | 0.74 |
Data sourced from a study on potential Positron Emission Tomography tracers.
To investigate the direct effect of compounds on enzyme function, activity assays are conducted with purified enzymes. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of an inhibitor to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Derivatives of this compound have been studied as inhibitors of several enzymes. For example, a series of 3-methylquinazolinone derivatives bearing different benzamide moieties were synthesized and evaluated as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). tandfonline.comsemanticscholar.org The inhibitory effects were measured against wild-type EGFR-TK, with the compound featuring a 3-fluoro-N-(phenyl)benzamide structure (Compound 4d) demonstrating significant potency. tandfonline.comsemanticscholar.org
In the field of oncology, inhibitors of poly(ADP-ribose) polymerase (PARP) are of great interest. nih.govnih.gov Structure-activity relationship (SAR) studies on various benzamide derivatives have been performed to optimize PARP inhibition. nih.govresearchgate.net Similarly, studies on heparanase, an enzyme involved in cancer metastasis and inflammation, identified potent inhibitors by modifying a lead compound. nih.gov Introducing a fluorine atom at the 4-position of a pendant phenyl ring significantly increased heparanase inhibitory activity. nih.gov
Table 2: In Vitro Antiproliferative Activity (IC50) of EGFR Inhibitor Compound 4d Compound 4d, 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, incorporates the 3-fluorobenzamide (B1676559) structure.
| Cell Line | Cancer Type | IC50 (μM) of Compound 4d | IC50 (μM) of Gefitinib (Control) |
|---|---|---|---|
| A431 | Skin Carcinoma | 3.48 | 4.45 |
| A549 | Lung Carcinoma | 2.55 | 8.47 |
| MCF-7 | Breast Cancer | 0.87 | Not specified |
| NCI-H1975 | Lung Carcinoma | 6.42 | Not specified |
Data sourced from a study on 3-methylquinazolinone derivatives. tandfonline.comsemanticscholar.org
Receptor Ligand Interaction Profiling using Cell-Free Systems
Biophysical Characterization of Ligand-Target Interactions
Biophysical techniques provide direct, quantitative data on the physical interactions between a ligand and its target protein, offering deeper insight into the binding mechanism.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur upon biomolecular binding. nih.govnih.gov It directly determines the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). nih.gov This information reveals the forces driving the binding event (e.g., hydrogen bonds, hydrophobic interactions). While specific ITC data for this compound itself is not prominently available, the technique is widely applied to characterize the binding of small molecule inhibitors, including benzamide derivatives, to their target proteins. nih.govmalvernpanalytical.com The analysis of multiphasic isotherms can even allow for the characterization of complex systems with multiple binding sites. nih.gov
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. nih.gov It provides kinetic data on the association (ka) and dissociation (kd) rates of a ligand binding to a target immobilized on a sensor surface. The equilibrium dissociation constant (KD), a measure of affinity, can be calculated from these rate constants (KD = kd/ka). SPR is particularly valuable for screening compound libraries and for detailed kinetic characterization of lead compounds. researchgate.net For example, a high-throughput SPR-based screening platform was instrumental in designing and identifying novel PET imaging probes for α-synuclein aggregates, enabling the simultaneous evaluation of binding potency and selectivity. nih.gov This method is suitable for analyzing derivatives of the this compound scaffold to optimize their binding kinetics.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
Structure-Activity Relationship (SAR) Studies for Optimizing Molecular Interactions
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure of a molecule and evaluating the impact on its biological activity, researchers can identify the key chemical features required for molecular interaction.
For compounds incorporating a benzamide core, SAR studies have yielded critical insights.
Dopamine D4 Receptor Ligands : A comparative study revealed that replacing a 3-methoxybenzamide with a 4-fluorobenzamide in a series of D4 receptor ligands consistently resulted in higher binding affinities. For example, the 1,2-benzisoxazol-3-yl derivative saw its affinity increase six-fold (Ki from 1.93 nM to 0.32 nM) with this substitution.
EGFR Inhibitors : In a series of 3-methylquinazolinone derivatives, the nature and position of the substituent on the terminal benzamide ring were critical for anti-proliferative activity. The compound with a 3-fluoro substituent (Compound 4d) exhibited more potent activity against several cancer cell lines than the clinical drug Gefitinib. tandfonline.comsemanticscholar.org
Heparanase Inhibitors : SAR studies on a series of small molecule inhibitors showed that introducing a fluoro group at the 4-position of a phenyl ring led to a significant increase in heparanase inhibitory activity. Conversely, an ortho-methoxy group caused a loss of activity. nih.gov
These studies underscore the importance of the specific substitution pattern on the benzamide ring. The electron-withdrawing nature of the fluorine atom and the position of the methoxy (B1213986) group can profoundly influence binding affinity and biological function by altering the molecule's conformation, hydrogen bonding capacity, and electronic distribution. nih.gov
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Benzamide Derivatives
| Target | Base Scaffold | Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| Dopamine D4 Receptor | N-[2-(4-arylpiperazin-1-yl)ethyl]-3-methoxybenzamide | Replaced 3-methoxybenzamide with 4-fluorobenzamide | Significant increase in binding affinity (Ki decreased) | |
| EGFR-TK | 3-methylquinazolinone derivative with terminal benzamide | Introduced 3-fluoro substituent on benzamide | Potent antiproliferative activity (low μM IC50) | tandfonline.comsemanticscholar.org |
| Heparanase | Phenylacetic acid derivative | Introduced 4-fluoro substituent on pendant phenyl ring | Significant increase in inhibitory activity (IC50 decreased) | nih.gov |
Systematic Modification of the this compound Scaffold
The chemical architecture of this compound offers several sites for systematic modification to explore and optimize biological activity. These modifications are typically guided by structure-activity relationship (SAR) studies, which aim to understand how specific chemical changes influence the compound's interaction with a biological target. Key points of modification include:
The Amide Group (-CONH2): The nitrogen atom of the amide can be substituted with various alkyl or aryl groups, or incorporated into larger, more complex heterocyclic systems. For instance, linking the amide to piperazine-containing fragments has been a strategy to develop ligands for dopamine D4 receptors. nih.gov This type of modification can significantly alter the molecule's size, shape, and hydrogen bonding capabilities, thereby influencing its binding affinity and selectivity.
The Aromatic Ring: The benzene (B151609) ring can be further substituted. While the parent compound has fluorine at position 4 and a methoxy group at position 3, additional substituents can be introduced, or the existing ones can be moved to other positions. For example, studies on related benzamides have explored the introduction of halogens like bromine or other functional groups to modulate properties like lipophilicity and receptor affinity. snmjournals.orgresearchgate.net
The Fluoro and Methoxy Groups: The fluorine and methoxy substituents are critical features. The fluorine atom can be replaced with other halogens or electron-withdrawing groups to fine-tune electronic properties and metabolic stability. The methoxy group can be altered to other alkoxy groups of varying chain lengths to probe steric and hydrophobic interactions within a binding pocket. rsc.org
These systematic modifications allow for the creation of a library of derivatives. Subsequent in vitro testing of these compounds provides data on how each structural change affects biological function, which is fundamental to understanding the mechanism of action.
Identification of Key Structural Features for Target Binding or Enzyme Modulation
Through the analysis of systematically modified derivatives, key structural features essential for biological activity can be identified. Molecular docking and biophysical assays are instrumental in this process.
A prominent example of this approach can be seen in studies of benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ. While not identical, the comparison between 3-methoxybenzamide (3-MBA) and 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) provides critical insights applicable to the this compound scaffold. researchgate.net
Role of Fluorine: The incorporation of fluorine atoms has been shown to significantly enhance binding affinity and biological activity in many benzamide derivatives. nih.gov Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring and participate in favorable electrostatic or polar interactions within a protein's binding site. Molecular docking studies of DFMBA revealed that the fluorine atoms contribute to a non-planar conformation of the molecule, which fits more readily into the allosteric binding site of FtsZ. researchgate.net Specifically, the fluorine atoms can form strong hydrophobic interactions with key amino acid residues, such as Val203, Val297, and Asn263, effectively anchoring the ligand in place. researchgate.net
The Amide Moiety: The primary amide group is often a critical hydrogen-bonding motif. In the context of FtsZ inhibition, the carboxamide group forms crucial hydrogen bonds with residues like Val207, Leu209, and Asn263, which is essential for the inhibitor's function. researchgate.net
The Methoxy Group: The methoxy group typically occupies a specific pocket in the target protein, contributing to binding through hydrophobic and van der Waals interactions. Its position on the ring is crucial for orienting the entire molecule correctly within the binding site.
These findings underscore a common principle in medicinal chemistry: specific substituents are not merely passive additions but actively participate in and define the interaction with a biological target. The combination of the fluoro, methoxy, and amide groups on the benzamide scaffold creates a specific pharmacophore responsible for its biological effects.
| Structural Feature/Modification | Observed Effect on Binding/Activity | Rationale/Mechanism | Reference |
|---|---|---|---|
| Addition of Fluorine (e.g., 2,6-difluoro vs. non-fluoro) | Increased binding affinity and inhibitory activity. | Induces a non-planar conformation favorable for binding; enhances hydrophobic interactions with key residues. | researchgate.net |
| Primary Amide Group (-CONH2) | Essential for activity. | Acts as a key hydrogen bond donor and acceptor, forming critical interactions with the protein backbone. | researchgate.net |
| Methoxy Group (-OCH3) | Contributes to binding affinity. | Occupies a hydrophobic pocket, providing favorable van der Waals contacts and orienting the ligand. | researchgate.net |
| Substitution on Amide Nitrogen | Modulates receptor selectivity and affinity. | Allows for the introduction of large, diverse functional groups to target specific receptor subtypes (e.g., dopamine D4). | nih.gov |
Development of this compound Derivatives as Research Tools and Chemical Probes
Beyond their potential as therapeutic leads, derivatives of the this compound scaffold can be engineered into sophisticated research tools known as chemical probes. These probes are indispensable for studying complex biological systems, enabling researchers to visualize molecular processes, identify protein targets, and elucidate biological pathways. uq.edu.au
Fluorescent Probes for Investigating Biological Processes
A fluorescent probe is created by covalently attaching a fluorophore (a fluorescent molecule) to a ligand of interest. The resulting probe retains the ability to bind to its biological target, and its fluorescence allows for detection and imaging using techniques like fluorescence microscopy or flow cytometry.
The strategy for developing a fluorescent probe from the this compound scaffold would involve modifying it to include a fluorophore while preserving its binding affinity for the target. A common approach is to link a small, environmentally sensitive fluorophore, such as nitrobenzoxadiazole (NBD), to a position on the molecule that is not critical for target binding. researchgate.net For example, based on the SAR of related benzamide inhibitors, a fluorophore could be appended to the amide nitrogen or to a less critical position on the phenyl ring.
Such a probe could be used to:
Visualize Target Localization: Track the location and concentration of the target protein within a cell.
Monitor Protein-Ligand Binding: Detect changes in fluorescence intensity or wavelength that occur when the probe binds to its target, allowing for quantitative measurement of binding affinity in real-time.
Study Conformational Changes: Use environmentally sensitive fluorophores whose emission properties change based on the polarity of their surroundings, providing information about protein conformational changes upon ligand binding. researchgate.net
While some heterocyclic structures derived from related compounds can exhibit intrinsic fluorescence, the deliberate attachment of a high-quantum-yield fluorophore provides a more robust and versatile tool for biological investigation. rsc.org
Affinity Labels for Target Identification
Affinity labeling is a powerful technique used to identify the specific biological target of a compound. This involves creating a derivative, known as an affinity label, which contains a reactive functional group. The probe first binds non-covalently to its target due to the affinity of the parent scaffold and then forms a permanent, covalent bond through the action of the reactive group. The covalently tagged target can then be isolated and identified using proteomic techniques.
A common type of affinity label is a photoaffinity label , which incorporates a photoreactive group (e.g., an azide (B81097), diazirine, or benzophenone). uq.edu.au This group is inert until activated by UV light, at which point it forms a highly reactive species that covalently crosslinks with nearby amino acid residues in the target's binding site.
To develop a photoaffinity label from this compound, a photoreactive moiety could be installed at a position that does not disrupt binding. The resulting probe would be introduced to a complex biological sample (like a cell lysate), allowed to bind to its target, and then irradiated with UV light to trigger covalent attachment. This approach is invaluable for unequivocally identifying the molecular target of a new compound or for discovering previously unknown "off-targets."
| Probe Type | Required Modification | Principle of Action | Primary Research Application |
|---|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., NBD, fluorescein) to a non-critical position. | Binds to the target protein, and its fluorescence allows for detection and imaging. | Visualizing target localization, quantifying ligand binding, and studying protein dynamics. |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., aryl azide, diazirine) at a non-critical position. | Binds reversibly to the target, and upon UV irradiation, forms an irreversible covalent bond. | Covalent labeling and subsequent identification of the specific biological target(s) of the compound. |
Applications of 4 Fluoro 3 Methoxybenzamide in Advanced Materials and Chemical Sciences
Utilization as a Versatile Synthetic Intermediate for Complex Molecule Synthesis
The reactivity of the benzamide (B126) moiety, coupled with the modulating effects of the fluoro and methoxy (B1213986) substituents, positions 4-Fluoro-3-methoxybenzamide as a valuable building block in organic synthesis. It can serve as a precursor for a variety of more complex molecular architectures, particularly in the construction of heterocyclic systems and analogues of natural products.
Precursor in Heterocyclic Synthesis
The benzamide functional group is a well-established synthon for the construction of various nitrogen-containing heterocycles. The amide can undergo a range of chemical transformations, including cyclization and condensation reactions, to form five- and six-membered heterocyclic rings. The presence of the fluoro and methoxy groups on the phenyl ring can influence the reactivity and regioselectivity of these transformations, as well as impart desirable properties to the final heterocyclic products.
Research on related benzamide derivatives demonstrates their utility in this context. For instance, substituted benzamides are key intermediates in the synthesis of various heterocyclic compounds with diverse biological activities. researchgate.netmdpi.comacs.orgthieme-connect.comwalshmedicalmedia.com While direct examples of the use of this compound in heterocyclic synthesis are not extensively documented in publicly available literature, its structural similarity to other reactive benzamides suggests its potential as a precursor. For example, related fluorinated benzamides have been utilized in the synthesis of pyridyl heterocycles. acs.org The amide nitrogen can act as a nucleophile or be transformed into other functional groups to facilitate ring closure, while the aromatic ring can participate in various cyclization strategies.
Table 1: Potential Heterocyclic Systems Derivable from Benzamide Precursors
| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |
| Oxadiazoles | Cyclization of N-acylhydrazines or related intermediates. | The benzamide moiety can be converted to a hydrazide, which can then undergo cyclization. |
| Thiadiazoles | Reactions involving thionating agents and subsequent cyclization. | The amide can be converted to a thioamide, a key intermediate for thiadiazole synthesis. |
| Pyrazoles | Condensation reactions with 1,3-dicarbonyl compounds or their equivalents. | The benzamide can be a source of the N-N bond through derivatization. |
| Quinolines | Friedländer annulation or related cyclization strategies. | The aromatic ring of the benzamide could be part of the quinoline (B57606) core. |
This table presents potential synthetic routes based on established heterocyclic chemistry where this compound could theoretically be employed.
Building Block for Natural Product Analogues
Natural products are a rich source of inspiration for the development of new therapeutic agents. nih.gov The synthesis of analogues of natural products is a common strategy to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. researchgate.netacs.org The 4-fluoro-3-methoxyphenyl motif present in this compound is of interest in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can participate in hydrogen bonding interactions with biological targets. nih.gov
While specific instances of this compound being incorporated into natural product analogues are not prominent in the literature, its potential is evident. The compound could be used to introduce the 4-fluoro-3-methoxyphenyl moiety into a larger, more complex molecule that mimics the structure of a natural product. This strategy could lead to the discovery of novel compounds with improved biological activity. For example, many bioactive natural products contain aromatic rings, and the substitution pattern of this compound could be used to create analogues with enhanced properties.
Potential Role in Polymer Science and Functional Materials Development
The unique combination of functional groups in this compound suggests its potential utility in the field of polymer science and the development of functional materials. The amide group can participate in polymerization reactions, while the fluoro and methoxy groups can impart specific properties to the resulting polymers.
Monomer or Ligand in Coordination Polymers
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. acs.orgresearchgate.netajol.info The properties of these materials can be tuned by varying the metal ion and the organic ligand. Fluorinated ligands are of particular interest in the design of coordination polymers due to their ability to influence the framework's structure and properties, such as thermal stability and gas adsorption. researchgate.netacs.orgresearchgate.netuni-wuerzburg.de
This compound, or its derivatives where the amide is converted to a carboxylic acid or another coordinating group, could potentially act as a ligand for the construction of coordination polymers. The fluorine atom could lead to materials with enhanced hydrophobicity and unique electronic properties. The amide or a derivative thereof could coordinate to metal centers, leading to the formation of one-, two-, or three-dimensional networks. While direct reports of this compound in coordination polymers are scarce, the principles of ligand design suggest its potential in creating novel functional materials.
Component in Self-Assembled Systems
Self-assembly is a process where molecules spontaneously organize into well-defined structures. acs.orgresearchgate.netrsc.orgnih.govnih.gov Aromatic amides are known to self-assemble through a combination of hydrogen bonding and π-π stacking interactions. acs.orgrsc.orgnih.gov The primary amide group in this compound is a powerful supramolecular synthon, capable of forming two-dimensional hydrogen-bonded networks. rsc.org
These self-assembly properties could be harnessed to create a variety of functional materials, such as liquid crystals, gels, and other ordered structures. The fluorine and methoxy groups would further modulate these interactions, potentially leading to novel self-assembled architectures with specific functions. For instance, the introduction of a trifluoromethyl group ortho to an aromatic primary amide has been shown to improve processability while maintaining the hydrogen-bonded network. rsc.org
Application in Supramolecular Chemistry and Crystal Engineering for Novel Architectures
Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. acs.org Substituted benzamides are excellent candidates for crystal engineering due to the strong and directional nature of the N-H···O hydrogen bonds formed by the amide groups. iucr.orgnih.govacs.orgiisermohali.ac.inmdpi.comiucr.org These interactions can be used to control the assembly of molecules in the solid state, leading to the formation of predictable supramolecular architectures. iucr.orgnih.goviucr.org
The crystal packing of fluorinated benzamides is influenced by a variety of weak intermolecular interactions, including C-H···F, C-F···F, and C-F···π interactions, in addition to the dominant N-H···O hydrogen bonds and π-π stacking. iucr.org These subtle interactions can play a crucial role in determining the final crystal structure and, consequently, the material's properties. The presence of both a fluorine atom and a methoxy group in this compound offers a rich landscape of possible intermolecular interactions, making it a promising target for studies in supramolecular chemistry and crystal engineering. By understanding and controlling these interactions, it may be possible to design and synthesize novel crystalline materials with tailored architectures and functions.
Table 2: Key Intermolecular Interactions in Benzamide Crystal Engineering
| Interaction Type | Description | Potential Impact on this compound |
| N-H···O Hydrogen Bond | A strong, directional interaction between the amide N-H donor and the carbonyl oxygen acceptor. | Primary driving force for the formation of tapes, sheets, or other hydrogen-bonded motifs. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the packing of the phenyl rings, contributing to the overall crystal density and stability. |
| C-H···F Interaction | A weak hydrogen bond between a C-H donor and a fluorine acceptor. | Can act as a secondary structure-directing interaction, influencing the fine details of the crystal packing. |
| C-H···O Interaction | Weak hydrogen bonds involving C-H donors and oxygen acceptors (from the carbonyl or methoxy group). | Contributes to the stability of the crystal lattice and can link primary hydrogen-bonded motifs. |
This table summarizes the key intermolecular forces that would be expected to govern the crystal packing of this compound based on studies of related compounds.
Development of Analytical Standards and Reference Compounds in Chemical Research
The utility of this compound as a reference compound stems from its stable and well-defined chemical structure, which is essential for its use as a benchmark in analytical methodologies. In chemical research, particularly within the pharmaceutical and material science sectors, reference standards are indispensable for the validation of analytical methods, the calibration of instruments, and for quality control purposes.
The development of this compound as an analytical standard involves a meticulous process of synthesis and purification to achieve a very high degree of purity. The characterization of this high-purity material is then performed using a battery of analytical techniques to confirm its identity and establish its purity level. These techniques typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods such as High-Performance Liquid Chromatography (HPLC).
In its capacity as a reference standard, this compound can be used to:
Identify and quantify related impurities in the synthesis of larger, more complex molecules for which it is a precursor.
Calibrate analytical instruments to ensure they are providing accurate readings.
Validate new analytical methods by serving as a known compound against which the method's performance can be assessed.
Although detailed, large-scale research studies focusing solely on the development of this compound as a primary reference standard are not extensively published, its availability from various chemical suppliers as a high-purity compound underscores its role as a reference material in specialized research and quality control laboratories. Commercial suppliers often provide a certificate of analysis detailing the purity and the methods used for its determination, which is a key requirement for a compound to be used as a reference standard.
The structural features of this compound, including the fluorine and methoxy substitutions on the benzamide core, provide distinct spectroscopic signals that are valuable for its identification and quantification.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Appearance | Solid |
| Melting Point | Not widely reported |
| Solubility | Soluble in many organic solvents |
The data in this table is compiled from publicly available chemical databases and may not represent certified reference material values.
The establishment of this compound as a certified reference material (CRM) would require a more rigorous and documented characterization process, often involving inter-laboratory comparisons to establish its metrological traceability. While it is currently more commonly used as a well-characterized starting material or intermediate, its potential for development into a CRM for specific applications remains. The synthesis of complex pharmaceutical agents often requires stringent quality control of all starting materials and intermediates, and in this context, high-purity this compound serves as an essential in-house or commercially supplied reference point.
Future Research Directions and Unexplored Avenues for 4 Fluoro 3 Methoxybenzamide
Integration with Artificial Intelligence and Machine Learning in Retrosynthesis and Reaction Prediction
Beyond retrosynthesis, ML models are becoming essential for reaction prediction. neurips.cc These models can predict the likely products, yields, and optimal reaction conditions for chemical transformations. neurips.ccnih.gov For 4-Fluoro-3-methoxybenzamide, this could involve:
Forward Prediction : Predicting the outcome when the compound is subjected to various reagents, for instance, in functionalization reactions. ML models can rank potential orbital interactions to determine the most probable reaction products. neurips.cc
Condition Optimization : Suggesting the ideal solvent, catalyst, temperature, and reagents to maximize the yield and purity during its synthesis.
Exploration of Novel Catalytic Systems for Sustainable Synthesis and Functionalization
Modern synthetic chemistry places a strong emphasis on sustainability, favoring catalytic methods that minimize waste and improve step economy. The synthesis and functionalization of this compound are prime areas for the application of novel catalytic systems.
Sustainable Amide Bond Formation: The formation of the benzamide (B126) core is a critical step. Traditional methods often require harsh conditions or stoichiometric activating agents. A promising sustainable alternative is the use of organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which has been shown to be effective in catalyzing the amidation of esters with amines under milder conditions. nih.gov Applying a TBD-catalyzed system to the synthesis of this compound from a corresponding methyl or ethyl ester precursor could offer a greener manufacturing process. nih.gov
C–H Functionalization: Direct C–H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. sigmaaldrich.cn For the this compound scaffold, transition-metal catalysis, particularly with rhodium(III), offers exciting possibilities. Rh(III)-catalyzed C–H activation, often directed by a coordinating group like the N-methoxyamide, allows for precise modification of the aromatic ring. rsc.org This methodology could be used to introduce new substituents at the C-H positions ortho to the directing group, enabling the creation of a library of novel analogues. rsc.orgresearchgate.net Such reactions often proceed with high regioselectivity and functional group tolerance, making them ideal for late-stage diversification of the core structure. rsc.orgescholarship.org
The table below outlines potential catalytic strategies for exploration.
| Catalytic Strategy | Target Transformation | Catalyst Example | Potential Advantage |
| Organocatalytic Amidation | Formation of the amide bond from an ester precursor | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Mild conditions, reduced waste, improved sustainability. nih.gov |
| C-H Arylation | Introduction of an aryl group onto the benzamide ring | Rh(III) complexes (e.g., [Cp*RhCl₂]₂) | High regioselectivity, atom economy, late-stage functionalization. rsc.org |
| C-H Alkenylation | Introduction of an alkene group onto the benzamide ring | Rh(III) complexes | Access to versatile intermediates for further modification. escholarship.org |
Further research into these and other catalytic systems, such as those involving palladium or copper, could unlock more efficient and environmentally benign routes to synthesize and functionalize this compound. acs.org
High-Throughput Screening Approaches for Identifying Unconventional Molecular Interactions (in vitro context)
High-Throughput Screening (HTS) provides a powerful platform for rapidly assessing the interactions of a compound with a vast number of biological targets. nih.gov For this compound, HTS can be employed to uncover novel molecular binding partners and potential biological activities in an in vitro setting.
Target-Based HTS: In this approach, this compound would be screened against large libraries of purified proteins, such as kinases, G-protein coupled receptors (GPCRs), or other enzymes implicated in disease. nih.gov Assays based on fluorescence polarization, surface plasmon resonance (SPR), or enzymatic activity could identify direct binding events. A hypothetical HTS campaign is detailed in the table below.
| HTS Campaign Parameter | Description |
| Compound Library | This compound and a focused library of its derivatives. |
| Target Library | A diverse panel of several hundred kinases, proteases, and nuclear receptors. |
| Primary Assay Format | Fluorescence-based thermal shift assay to detect protein-ligand binding. |
| Hit Confirmation | Isothermal titration calorimetry (ITC) to confirm binding and determine affinity (K D ). |
Fragment-Based Screening (FBS): The relatively small size of this compound makes it an ideal candidate for fragment-based approaches. nih.gov In FBS, low-molecular-weight compounds ("fragments") are screened for weak but efficient binding to a protein target. mdpi.com The 4-fluoro-3-methoxybenzoyl moiety could serve as a core fragment. If it shows binding to a target, its structure can be elaborated to develop more potent and selective inhibitors. nih.gov X-ray crystallography is often used in FBS to visualize how the fragment binds, guiding the subsequent chemistry effort. nih.gov
Cell-Based HTS: Cellular assays can identify compounds that modulate specific biological pathways. nih.gov For example, a reporter gene assay could be designed where this compound is tested for its ability to activate or inhibit a particular signaling pathway. This approach has the advantage of assessing compounds in a more biologically relevant context, accounting for cell permeability and metabolism. nih.gov
Through these HTS strategies, previously unknown biological targets for the this compound scaffold could be identified, opening new avenues for its application in chemical biology and drug discovery.
Advanced In-Situ Characterization Techniques for Dynamic Reaction Monitoring and Mechanistic Elucidation
Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics and mechanisms. Advanced in-situ characterization techniques allow chemists to monitor reactions in real-time, providing a wealth of data that is inaccessible through traditional offline analysis.
Real-Time Spectroscopic Monitoring: For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) spectroscopy can be implemented directly into the reaction vessel or in a flow reactor. nih.gov This would allow for the continuous tracking of the concentration of reactants (e.g., a carboxylic acid precursor showing a characteristic C=O stretch) and the benzamide product, enabling precise determination of reaction kinetics and endpoints. nih.gov
Ambient Ionization Mass Spectrometry: Techniques such as Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer (ASAP-MS) are exceptionally useful for dynamic reaction monitoring. waters.com This method allows for the near-instantaneous analysis of a crude reaction mixture with minimal to no sample preparation. waters.com For the synthesis of this compound, ASAP-MS could be used to:
Confirm the identity of starting materials.
Track the consumption of reactants and the formation of the product.
Identify transient intermediates or byproducts, offering crucial mechanistic insights. waters.com
Computational Dynamic Simulations: To complement experimental data, computational methods like Car-Parrinello Molecular Dynamics (CPMD) can be used to simulate the dynamic behavior of molecules during a reaction. bohrium.com Such simulations can provide insights into the dynamics of bond formation and cleavage, the role of the solvent, and the structure of transition states, particularly for processes like amide formation or catalytic C-H activation. bohrium.com
By combining these advanced in-situ analytical methods, a comprehensive, data-rich understanding of the synthesis of this compound can be developed, facilitating rapid optimization and mechanistic elucidation.
Development of Bio-Orthogonal Chemical Tools Based on the Compound Scaffold
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. biorxiv.org The this compound scaffold possesses features that make it an attractive starting point for the design of novel bio-orthogonal tools.
Bimodal Imaging Probes: The fluorine atom is a particularly valuable feature. The stable ¹⁹F isotope is not naturally abundant in biological systems, making it an excellent nucleus for ¹⁹F Magnetic Resonance Imaging (¹⁹F-MRI). nih.gov Furthermore, the C-F bond can give rise to a distinct signal in Raman spectroscopy. nih.gov This opens the possibility of developing this compound into a bimodal imaging probe. By introducing an additional functional group for targeting or conjugation, a tool could be created for tracking cells or molecules across multiple scales, from whole-body MRI to subcellular Raman microscopy, using a single agent. nih.gov
Tuning Bio-orthogonal Reactivity: The electronic properties of the fluorine atom can be harnessed to modulate the reactivity of a bio-orthogonal handle installed elsewhere on the molecule. rsc.org For instance, if an azide (B81097) group were incorporated into the scaffold, the electron-withdrawing nature of the fluorine could potentially enhance its reactivity in strain-promoted azide-alkyne cycloaddition (SPAAC) or Staudinger ligation reactions. rsc.org This would allow for faster and more efficient labeling of biological targets.
PET Radiotracers: The introduction of the positron-emitting isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET) imaging. researchgate.net The synthesis of ¹⁸F-labeled benzamides for PET imaging of various biological targets, including melanoma and cerebral receptors, is well-documented. nih.govuio.no The this compound scaffold could be developed into a PET tracer by synthesizing it with ¹⁸F. This would involve developing a robust radiosynthesis protocol, likely starting from a suitable precursor like a nitro or trimethylammonium derivative, to enable late-stage fluorination. nih.gov
By strategically modifying the this compound structure to include bio-orthogonal handles or radioisotopes, a new generation of chemical tools for advanced biological imaging and diagnostics could be developed.
Q & A
Q. What are the standard synthetic routes for 4-Fluoro-3-methoxybenzamide, and what coupling agents are typically employed?
The synthesis of this compound derivatives often involves amide bond formation using coupling agents. For example, N-(cyanomethyl)-4-fluoro-3-methoxybenzamide is synthesized via reaction of 4-fluoro-3-methoxybenzoic acid with cyanomethylamine, facilitated by N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . Similarly, analogous benzamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) use DCC with 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to suppress side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., methoxy, fluorine) and amide bond formation.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% is typical for research-grade compounds) .
- Mass Spectrometry (MS) : For molecular weight validation (e.g., 245.29 g/mol for related derivatives) .
Q. What solvents and storage conditions are optimal for maintaining this compound stability?
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) or dichloromethane for reactions. For stock solutions, DMSO is preferred due to low volatility.
- Storage : Store at -20°C for short-term (1 month) or -80°C for long-term stability (6 months) in sealed, light-protected vials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Temperature Control : Lower temperatures (-50°C) reduce side reactions during amidation .
- Catalyst Screening : DMAP enhances coupling efficiency by activating intermediates .
- Solvent Selection : Dichloromethane minimizes steric hindrance in bulky substitutions .
Q. What strategies resolve contradictions in fluorescence data for benzamide-metal complexes?
- pH Optimization : Fluorescence intensity of benzamide-Pb²⁺ complexes varies with pH; maximum intensity is observed near neutral pH (6–8) .
- Counterion Effects : Buffer systems (e.g., phosphate vs. acetate) may alter binding kinetics and require validation .
- Control Experiments : Compare with fluorophore-free blanks to isolate compound-specific signals .
Q. How do substituents (e.g., methoxy, fluorine) influence the biological activity of this compound derivatives?
- Fluorine : Enhances metabolic stability and bioavailability via electronegativity and lipophilicity modulation.
- Methoxy Group : May sterically hinder interactions with target proteins, requiring structure-activity relationship (SAR) studies .
- Bioactivity Screening : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking to predict binding modes .
Q. What methodologies analyze substituent reactivity in nucleophilic substitution reactions of this compound?
- Kinetic Studies : Monitor fluorine displacement rates under varying conditions (e.g., nucleophile concentration, solvent polarity) .
- Isotopic Labeling : Track substituent exchange using ¹⁸F or ¹³C isotopes to elucidate reaction pathways .
Data Contradiction and Conflict Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar benzamide derivatives?
- Reproducibility Checks : Verify reagent purity (e.g., acid chloride vs. carboxylic acid starting materials) .
- Byproduct Identification : Use LC-MS to detect unreacted intermediates or degradation products .
- Cross-Validation : Compare results with independent protocols (e.g., flow chemistry vs. batch methods) .
Q. What frameworks guide the interpretation of conflicting bioactivity data across studies?
- Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., fluorine’s role in cytotoxicity).
- Contradiction Mapping : Categorize conflicts as methodological (e.g., assay type) vs. biological (e.g., cell line variability) .
Methodological Recommendations
- Synthetic Protocols : Prioritize DCC/DMAP or DCC/HOBt systems for amidation, with rigorous temperature control .
- Analytical Workflow : Combine NMR, HPLC, and MS for comprehensive characterization .
- Data Integrity : Document reaction parameters (solvent, catalyst, temperature) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
